3-Bromo-1-(dimethylsulfamoyl)pyrazole: A Comprehensive Technical Guide on its Core Synthetic Applications
3-Bromo-1-(dimethylsulfamoyl)pyrazole: A Comprehensive Technical Guide on its Core Synthetic Applications
Abstract
This technical guide provides an in-depth analysis of 3-Bromo-1-(dimethylsulfamoyl)pyrazole, a key heterocyclic intermediate. While not an active pharmaceutical or agrochemical ingredient itself, its strategic importance lies in its role as a versatile building block for the synthesis of complex bioactive molecules. This document will elucidate its physicochemical properties, detail its synthetic pathways, and explore its pivotal function in the creation of high-value chemical entities, thereby serving as a critical resource for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Prominence of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1][2][3] Its unique structural and electronic properties make it a "privileged scaffold," capable of interacting with a wide array of biological targets.[2][3] Consequently, pyrazole derivatives have been successfully developed into a diverse range of therapeutic agents and crop protection products.[4][5][6]
The metabolic stability of the pyrazole ring is a significant factor in its prevalence in drug design.[2] The versatility of the scaffold allows for extensive functionalization at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize biological activity and selectivity. This has led to the development of blockbuster drugs and highly effective agrochemicals.[2][3]
Physicochemical Properties of 3-Bromo-1-(dimethylsulfamoyl)pyrazole
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in multi-step syntheses. The key properties of 3-Bromo-1-(dimethylsulfamoyl)pyrazole are summarized below.
| Property | Value | Source |
| CAS Number | 500011-84-7 | N/A |
| Molecular Formula | C5H8BrN3O2S | N/A |
| Appearance | See specifications | N/A |
| Application | Pharmaceutical intermediate | N/A |
| Purity | ≥99% | N/A |
| Storage | Store in a cool & dry place | N/A |
The Dimethylsulfamoyl Group: A Strategic Protecting Group
In the context of multi-step organic synthesis, the use of protecting groups is a fundamental strategy to ensure regioselectivity and prevent unwanted side reactions. The dimethylsulfamoyl group attached to the pyrazole nitrogen in 3-Bromo-1-(dimethylsulfamoyl)pyrazole serves as a robust protecting group.
This group is instrumental in directing subsequent chemical transformations to other positions on the pyrazole ring, such as the bromine-bearing carbon. The stability of the sulfonamide bond under various reaction conditions, followed by its controlled removal, makes it a valuable tool in the synthetic chemist's arsenal.
Synthetic Pathways and Methodologies
The synthesis of 3-Bromo-1-(dimethylsulfamoyl)pyrazole is a critical process for its application as an intermediate. While specific proprietary details may vary, the general synthetic logic can be inferred from public domain literature, including patents. A plausible synthetic route is outlined below.
Step-by-Step Synthesis Protocol (Illustrative)
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Protection of the Pyrazole Nitrogen: Pyrazole is reacted with dimethylsulfamoyl chloride in the presence of a suitable base to yield 1-(dimethylsulfamoyl)pyrazole.
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Regioselective Bromination: The protected pyrazole is then subjected to bromination. The directing effect of the dimethylsulfamoyl group influences the position of bromination, leading to the desired 3-bromo isomer.
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Purification: The final product is purified using standard techniques such as crystallization or chromatography to achieve the high purity required for subsequent synthetic steps.
Caption: Simplified synthetic relationship leading to Chlorantraniliprole.
Broader Implications: The Pyrazole Sulfonamide Motif in Drug Discovery
While 3-Bromo-1-(dimethylsulfamoyl)pyrazole itself is an intermediate, the pyrazole sulfonamide motif is found in numerous biologically active compounds. [7][8][9][10]This structural class has been explored for a wide range of therapeutic applications, including:
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Anticancer Agents: Pyrazole sulfonamides have been investigated as inhibitors of various kinases and other targets involved in cancer progression. [4]* Anti-inflammatory Drugs: The pyrazole scaffold is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), and sulfonamide derivatives have also shown promise in this area.
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Antimicrobial Agents: Compounds incorporating both pyrazole and sulfonamide moieties have demonstrated activity against various bacterial and fungal pathogens. [11]* Carbonic Anhydrase Inhibitors: The sulfonamide group is a classic zinc-binding group, and pyrazole-based sulfonamides have been designed as inhibitors of carbonic anhydrase isoforms. [8] The continued exploration of this chemical space highlights the potential for discovering novel therapeutic agents.
Conclusion
3-Bromo-1-(dimethylsulfamoyl)pyrazole represents a quintessential example of a high-value synthetic intermediate. Its importance is not defined by its own biological activity, but by the critical role it plays in the construction of complex and valuable molecules. The strategic use of the dimethylsulfamoyl protecting group, combined with the versatile reactivity of the brominated pyrazole core, makes it an indispensable tool for synthetic chemists. This guide has provided a comprehensive overview of its properties, synthesis, and applications, underscoring its significance in the landscape of modern chemical synthesis.
References
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (URL not provided)
- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (URL not provided)
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. PubMed Central. [Link]
-
Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central. [Link]
-
Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. MDPI. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PubMed Central. [Link]
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
-
Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]
-
Chlorantraniliprole. PubChem. [Link]
- 3-BroMo-1-(diMethylsulfaMoyl)pyrazole synthesis. ChemicalBook. (URL not provided)
-
Synthesis of Chromone-Related Pyrazole Compounds. PubMed Central. [Link]
-
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid-Intermediate for Chlorantraniliprole. Autech Industry Co.,Limited. [Link]
- Chlorantraniliprole preparation method.
-
Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
- Chlorantraniliprole. Sigma-Aldrich. (URL not provided)
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
